molecular formula C16H26N2O6S B021117 Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- CAS No. 103595-52-4

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-

Cat. No.: B021117
CAS No.: 103595-52-4
M. Wt: 374.5 g/mol
InChI Key: JKHDBQAOCNZGIK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is a complex organic compound with a molecular formula of C13H21N3O3S. This compound is characterized by the presence of a benzenesulfonamide group, a morpholine ring, and three methoxy groups attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzenesulfonamide derivatives with amine groups.

    Substitution: Formation of benzenesulfonamide derivatives with various substituted groups.

Scientific Research Applications

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity and protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-: Lacks the methoxy groups, leading to different chemical properties and reactivity.

    Benzenesulfonamide, N-(3-(4-piperidinyl)propyl)-2,3,4-trimethoxy-: Contains a piperidine ring instead of a morpholine ring, affecting its biological activity and interactions.

    Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trihydroxy-: Contains hydroxyl groups instead of methoxy groups, leading to different solubility and reactivity.

Uniqueness

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is unique due to the presence of both the morpholine ring and the trimethoxybenzene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,3,4-trimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6S/c1-21-13-5-6-14(16(23-3)15(13)22-2)25(19,20)17-7-4-8-18-9-11-24-12-10-18/h5-6,17H,4,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHDBQAOCNZGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145931
Record name Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103595-52-4
Record name Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103595524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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